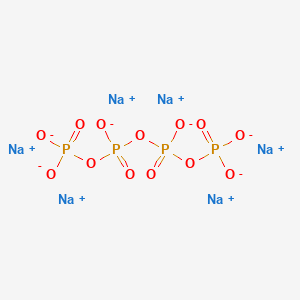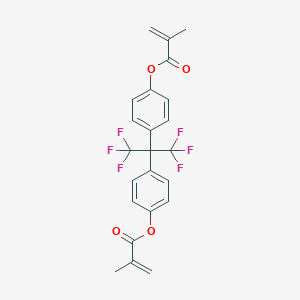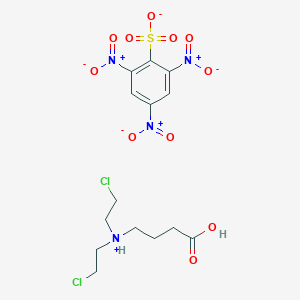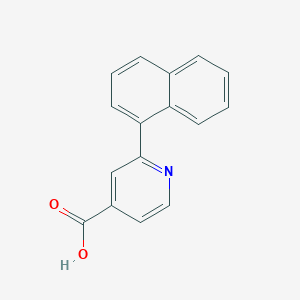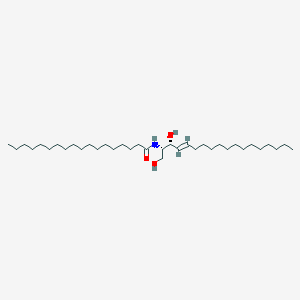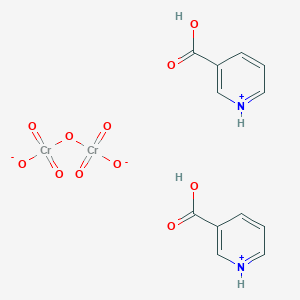![molecular formula C7H6N2S3 B012215 [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide CAS No. 100477-76-7](/img/structure/B12215.png)
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brexanolone is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid A (GABA-A) receptorBrexanolone is the first drug approved by the US FDA specifically for the treatment of postpartum depression (PPD) in adult women .
Vorbereitungsmethoden
Brexanolone is synthesized from allopregnanolone, a naturally occurring neurosteroid derived from progesteroneThe industrial production of brexanolone involves the use of sulfobutylether-beta-cyclodextrin as a solubilizing agent to enhance its aqueous solubility .
Analyse Chemischer Reaktionen
Brexanolone undergoes various chemical reactions, including:
Reduction: The reduction of the ketone group at the C3 position to form a hydroxyl group.
Oxidation: The oxidation of the hydroxyl group at the C21 position to form a ketone group.
Substitution: The introduction of substituents at various positions on the steroid backbone.
Common reagents used in these reactions include sodium borohydride for reduction and chromium trioxide for oxidation. The major products formed from these reactions are hydroxylated and oxidized derivatives of brexanolone .
Wissenschaftliche Forschungsanwendungen
Brexanolone has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of neuroactive steroids.
Biology: Investigated for its role in modulating GABA-A receptor activity and its effects on neuronal function.
Medicine: Primarily used for the treatment of postpartum depression. .
Industry: Utilized in the development of new neuroactive steroid-based therapeutics
Wirkmechanismus
Brexanolone exerts its effects by modulating the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. By enhancing the activity of these receptors, brexanolone increases the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This mechanism is particularly effective in alleviating the symptoms of postpartum depression, which is associated with dysregulation of GABAergic signaling .
Vergleich Mit ähnlichen Verbindungen
Brexanolone is unique among neuroactive steroids due to its specific approval for the treatment of postpartum depression. Similar compounds include:
Allopregnanolone: The natural neurosteroid from which brexanolone is derived. It also modulates GABA-A receptor activity but is not approved for clinical use.
Ganaxolone: A synthetic analog of allopregnanolone that is being investigated for its potential use in treating epilepsy and other neurological disorders.
Sertraline: An antidepressant that is commonly used to treat postpartum depression but works through a different mechanism by inhibiting the reuptake of serotonin
Brexanolone’s unique mechanism of action and its specific approval for postpartum depression make it a valuable addition to the therapeutic options available for this condition.
Eigenschaften
CAS-Nummer |
100477-76-7 |
|---|---|
Molekularformel |
C7H6N2S3 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
[methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C7H6N2S3/c1-10-7(9-5-8)12-6-3-2-4-11-6/h2-4H,1H3 |
InChI-Schlüssel |
COAKJSUMLBSEBJ-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=CS1 |
Kanonische SMILES |
CSC(=NC#N)SC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





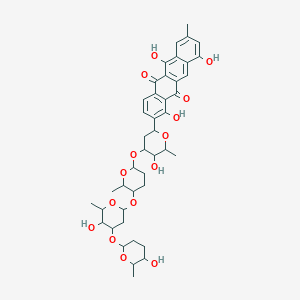

![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
